Amiclenomycin

Description

Historical Context of Amiclenomycin Discovery and Initial Isolation

This compound was discovered and initially isolated from Streptomyces lavendulae subsp. amiclenomycini. lipidmaps.orgnih.govbmrb.io Early research, dating back to the 1970s, identified it as an amino acid antibiotic. nih.govfrontiersin.org These initial studies laid the groundwork for understanding its biological activities and potential therapeutic relevance.

Academic Significance of this compound as a Natural Product

As a natural product, this compound is significant due to its origin from Streptomyces species, which are well-known prolific producers of diverse bioactive secondary metabolites, including a large proportion of known antibiotics. frontiersin.orgebi.ac.uk Its distinct chemical structure, featuring an amino group attached to a cyclohexadienyl ring, contributes to its unique pharmacological properties. nih.gov this compound has been recognized as a biotin (B1667282) antimetabolite, interfering with the essential biotin biosynthesis pathway in bacteria. americanelements.comwikipedia.org

Overview of this compound's Role in Chemical Biology and Medicinal Chemistry Research

This compound plays a role in chemical biology and medicinal chemistry research primarily as a tool compound for investigating bacterial biotin metabolism. lipidmaps.org Its key mechanism of action involves the inhibition of BioA (7,8-diaminopelargonic acid aminotransferase), a pyridoxal-5'-phosphate (PLP)-dependent enzyme crucial for biotin biosynthesis. lipidmaps.orgfishersci.fiuni.lu Research has shown that this compound acts as a mechanism-based inhibitor, covalently modifying the PLP cofactor of BioA through an aromatization process. lipidmaps.orgfishersci.fi

Despite its potent inhibitory activity against BioA, particularly from Mycobacterium tuberculosis (Mtb), this compound faces limitations for direct therapeutic application due to its chemical instability and highly polar nature. bmrb.iofishersci.fi This instability can lead to spontaneous aromatization. lipidmaps.org Consequently, this compound serves as a foundational scaffold for medicinal chemistry efforts aimed at designing and synthesizing more stable and potent analogues with improved drug-like properties. nih.gov Studies involving structure-activity relationships (SAR) are employed to modify the compound and enhance desirable characteristics while minimizing drawbacks. nih.gov this compound's specific activity against Mtb BioA has provided chemical validation for this enzyme as a vulnerable target for antibiotic development, particularly in the context of drug-resistant tuberculosis. bmrb.io

Structure

3D Structure

Properties

CAS No. |

53696-70-1 |

|---|---|

Molecular Formula |

C10H16N2O2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

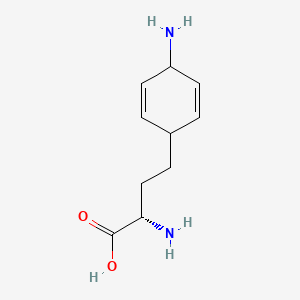

(2S)-2-amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid |

InChI |

InChI=1S/C10H16N2O2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,7-9H,3,6,11-12H2,(H,13,14)/t7?,8?,9-/m0/s1 |

InChI Key |

LAJWZJCOWPUSOA-HACHORDNSA-N |

SMILES |

C1=CC(C=CC1CCC(C(=O)O)N)N |

Isomeric SMILES |

C1=CC(C=CC1CC[C@@H](C(=O)O)N)N |

Canonical SMILES |

C1=CC(C=CC1CCC(C(=O)O)N)N |

Appearance |

Solid powder |

Other CAS No. |

53696-70-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amiclenomycin; BRN 5525177; BRN-5525177; BRN5525177; NSC 246130; NSC-246130; NSC246130; |

Origin of Product |

United States |

Origin and Biosynthesis of Amiclenomycin

Producing Microorganisms and Fermentation Studies

Several Streptomyces species have been identified as producers of amiclenomycin and its related peptide derivatives. Studies involving the fermentation of these microorganisms have provided insights into the conditions that influence product formation.

Identification of Streptomyces lavendulae subsp. amiclenomycini as a Producer

Streptomyces lavendulae subsp. amiclenomycini was identified as a microorganism that produces this compound. jst.go.jp This new amino acid antibiotic, isolated from this subspecies, was determined to have the chemical structure L-2-amino-4-(4'-amino-2',5'-cyclohexadienyl)-butyric acid. jst.go.jp The antibiotic exhibits inhibitory effects on the growth of mycobacteria, and this activity can be reversed by the addition of biotin (B1667282) and desthiobiotin. jst.go.jp Furthermore, α-methyl-desthiobiotin is coproduced along with this compound by this strain. jst.go.jp

Isolation from Streptomyces venezuelae Tü 2460 for this compound-Peptides

Peptide antibiotics containing this compound have been isolated from the culture filtrate of Streptomyces venezuelae Tü 2460. nih.govhpcr.jp Four new and two known peptide antibiotics containing this compound were identified from this strain. nih.gov These di- and tripeptides showed antimicrobial activity against Gram-negative bacteria in a minimal medium, which was reversible by biotin. nih.gov It was demonstrated that these peptide antibiotics are broken down by peptidases to release this compound after being taken up by Escherichia coli cells via peptide permeases. nih.gov

Fermentation Conditions and Product Spectrum

Fermentation studies aim to optimize the production of this compound and its derivatives. While specific detailed fermentation conditions for Streptomyces lavendulae subsp. amiclenomycini for this compound production are not extensively detailed in the provided snippets, research on other Streptomyces strains for producing different compounds offers general insights into typical fermentation parameters. For instance, batch fermentation experiments for producing dibutyl phthalate (B1215562) from Streptomyces albidoflavus MTCC 3662 involved a basal medium at 32°C for 6 days under stationary conditions with a 6% inoculum. Nutritional parameters, such as carbon and nitrogen sources, significantly influence production. Glycerol and arginine supported the best production in that study, with optimal concentrations identified. Trace salts and medium supplementation with casein hydrolysate, jaggery, and yeast extract also enhanced production.

The product spectrum from Streptomyces venezuelae Tü 2460 includes several this compound-containing peptides. These include di- and tripeptides incorporating L-MeIle, L-Ile, L-MeVal, and L-Val, along with L-Acm and L-Gln. nih.gov

| Producing Microorganism | Key Products | Notes |

| Streptomyces lavendulae subsp. amiclenomycini | This compound, α-methyl-desthiobiotin | This compound is L-2-amino-4-(4'-amino-2',5'-cyclohexadienyl)-butyric acid. jst.go.jp |

| Streptomyces venezuelae Tü 2460 | This compound-containing di- and tripeptides | Peptides contain L-Acm with amino acids like L-MeIle, L-Ile, L-MeVal, L-Val, and L-Gln. nih.gov |

Biosynthetic Pathways and Precursors

The biosynthesis of this compound involves the conversion of primary metabolites into the characteristic structure of the antibiotic. Recent studies have begun to elucidate the gene clusters and enzymatic steps involved.

Derivation of the this compound Warhead from Chorismic Acid

Analysis of newly identified biosynthetic gene clusters (BGCs) indicates that the unusual this compound warhead is derived from chorismic acid. nih.govnih.govresearchgate.netacs.org The initial steps of this pathway are similar to those involved in p-amino phenylalanine biosynthesis. nih.govnih.govresearchgate.netacs.org However, a distinctive decarboxylation step occurs, which retains the non-aromatic character of a key ring. nih.govnih.govresearchgate.netacs.org This is followed by a one-carbon extension to yield the warhead in its bioactive, untriggered state. nih.govnih.govresearchgate.netacs.org Chorismic acid serves as a branch point intermediate in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan in bacteria, fungi, algae, and plants. researchgate.net

Enzymatic Steps and Catalytic Transformations in Biosynthesis

While a complete step-by-step enzymatic pathway for this compound biosynthesis is still being detailed, research highlights key transformations and enzymes involved. The biosynthesis of the this compound warhead from chorismic acid involves initial steps analogous to p-amino phenylalanine biosynthesis. nih.govnih.govresearchgate.netacs.org In the biosynthesis of aromatic amino acids, chorismate is typically converted to prephenate, followed by aromatic decarboxylation and transamination. nih.gov In p-amino phenylalanine biosynthesis, a similar aromatization mechanism occurs after chorismic acid is converted into 4-amino-4-deoxychorismate. nih.gov However, the unique structure of this compound, which retains the 1,4-cyclohexadiene (B1204751) functionality, suggests that an exceptional non-aromatic decarboxylation takes place instead of the canonical aromatic pathways. nih.gov

The mechanism of action of this compound as an inhibitor of biotin biosynthesis provides some insight into its structural features and potential biosynthetic logic. This compound inhibits 7,8-diaminopelargonic acid aminotransferase (BioA), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme involved in biotin synthesis. nih.govresearchgate.netnih.govresearchgate.netasm.orgpdbj.orgnih.govnih.govdntb.gov.ua The inactivation of BioA by this compound involves the irreversible formation of an adduct between PLP and this compound, often accompanied by aromatization of the cyclohexadiene ring of this compound upon binding to the enzyme's active site. researchgate.netnih.govresearchgate.netpdbj.orgnih.govnih.gov This suggests that the cyclohexadiene ring and the amino group are crucial structural elements related to its biological activity and likely derived through specific enzymatic steps in its biosynthesis.

The identification of biosynthetic gene clusters (BGCs) associated with stravidins, which contain the this compound monomer as a warhead, is providing further insights into the enzymes involved. nih.govnih.govresearchgate.netacs.org These BGCs are expected to encode the enzymes responsible for the unique transformations that convert chorismic acid into the this compound structure.

Decarboxylation and One-Carbon Extension in Core Structure Formationresearchgate.net

The biosynthesis of the this compound warhead, the active component, originates from chorismic acid nih.gov. Initial steps in this pathway share similarities with the biosynthesis of p-amino phenylalanine nih.gov. A key distinctive step in this compound biosynthesis involves a decarboxylation reaction that is unusual because it retains the non-aromatic character of a key ring structure nih.gov. This is in contrast to typical aromatic decarboxylation pathways, such as in chloramphenicol (B1208) biosynthesis, where aromatization occurs nih.gov. Following this distinctive decarboxylation, a one-carbon extension step takes place to form the this compound warhead in its bioactive state nih.gov. This nonaromatic decarboxylation is proposed to be catalyzed by a putative prephenate decarboxylase (PDX) nih.gov. The one-carbon extension is hypothesized to involve enzymes homologous to those responsible for one-carbon elongation in leucine (B10760876) biosynthesis, or a set of homologous genes known to extend the phenylalanine skeletal structure to produce homophenylalanine nih.gov. Specifically, a putative enzyme, SvnI, is assigned to condense an intermediate with acetyl-CoA, leading to a C2 branched form of malate (B86768) nih.gov. Subsequent isomerization and oxidation steps, followed by a spontaneous decarboxylation, contribute to the formation of the this compound core structure nih.gov.

Genetic Basis of this compound Biosynthesisresearchgate.net

A clear understanding of this compound and stravidin biosynthesis in Streptomyces has been a subject of research nih.gov. Recent advancements have shed light on the genetic machinery responsible for their production nih.gov.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)researchgate.net

The biosynthetic machinery for this compound and related stravidin analogues has been identified through the analysis of biosynthetic gene clusters (BGCs) researchgate.netnih.gov. Analysis of a newly identified BGC indicates that the this compound warhead is derived from chorismic acid researchgate.netnih.gov. This BGC, referred to as BGC_Others_61, spans approximately 16 kb and contains 14 open reading frames (ORFs) designated svnA–svnN nih.gov. These ORFs encode putative enzymes involved in the biosynthetic pathway nih.gov. Notably, two streptavidin genes were identified flanking this BGC, which aligns with the known synergistic activity between streptavidin's biotin-binding activity and stravidins in antagonizing bacterial growth researchgate.netnih.gov.

Application of Metabologenomics for Biosynthesis Elucidationresearchgate.net

The elucidation of the biosynthetic machinery for this compound and stravidins was significantly advanced by the application of a "metabologenomics" platform researchgate.netnih.gov. This approach combines bacterial metabolomics and genomics for the large-scale discovery of secondary metabolites and their associated BGCs researchgate.netnih.gov. By utilizing this platform, researchers were able to discover new stravidin analogues and identify the novel biosynthetic machinery responsible for their production, providing the first insight into the biosynthesis of this compound researchgate.netnih.gov.

Chemical Synthesis and Stereochemistry of Amiclenomycin

Total Synthesis Strategies

Total synthesis approaches to amiclenomycin have involved the development of methodologies to assemble its distinct structural features. nih.govnpatlas.org

Early synthetic strategies aimed to construct the core cyclohexadienyl structure and attach the amino acid side chain. The initial proposed trans configuration influenced some of these early approaches. nih.gov Methodological developments were crucial for achieving the correct relative and absolute stereochemistry of the natural product.

Cycloaddition reactions, particularly the Diels-Alder reaction, have been employed as a key strategy for constructing the cyclohexadienyl ring system found in this compound. nih.govresearchgate.netresearchgate.netic.ac.uklibretexts.org For instance, the cis isomer of the cyclohexadienyl moiety was obtained through a Diels-Alder reaction between trans-1,2-bis(phenylsulfonyl)ethylene (B1277389) and an appropriately substituted diene, followed by reductive elimination of the phenylsulfinyl groups. nih.govresearchgate.net This type of cycloaddition allows for the stereospecific formation of the six-membered ring with control over the relative positions of the substituents.

The L-alpha-amino acid functionality, a crucial part of the this compound structure, has been introduced using methods such as the Strecker reaction. nih.govresearchgate.net This involved reacting aldehydes with cyanide and ammonia, followed by hydrolysis, to form the alpha-amino acid. nih.govresearchgate.net Enzymatic hydrolysis, for example, using immobilised pronase, has been utilized to achieve the desired L-stereochemistry of the amino acid. nih.govresearchgate.net

Cycloaddition Reactions (e.g., Diels-Alder) in Cyclohexadienyl Ring Construction

Stereochemical Assignment and Isomeric Purity

The correct stereochemical assignment of this compound was critical for understanding its biological activity and guiding synthetic efforts.

Initially, the configuration of the six-membered ring in natural this compound was proposed to be trans based on 1H NMR spectroscopy. researchgate.netnih.gov However, the synthesis of both the cis and trans isomers through unequivocal routes, coupled with further 1H NMR analysis, definitively established that the natural product possesses the cis configuration. researchgate.netnih.govnih.govnih.govdntb.gov.uadntb.gov.uaresearchgate.net This revision was significant, as the biological activity was found to be highly dependent on this stereochemistry. nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Molecular Mechanism of Action of Amiclenomycin

Inhibition of Biotin (B1667282) Biosynthesis Pathway

Amiclenomycin's inhibitory effect is centered on the disruption of the biotin biosynthesis pathway. Biotin, also known as vitamin B7 or vitamin H, is a critical enzyme cofactor required for various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. asm.orgnih.govpnas.org While essential for all living cells, only microorganisms, plants, and some fungi can synthesize biotin de novo. asm.org This metabolic difference between pathogens like M. tuberculosis and their mammalian hosts makes the biotin biosynthesis pathway an attractive target for antibiotic development. asm.orgnih.govpnas.orgnih.govillinois.edubiorxiv.org

This compound specifically targets the enzyme 7,8-diaminopelargonic acid aminotransferase, also known as BioA or DAPAS. researchgate.netresearchgate.netnih.govnih.govportlandpress.comresearchgate.netuniprot.orgnih.govscispace.comacs.orgdovepress.comnih.govjst.go.jpnih.govresearchgate.netnih.gov This enzyme catalyzes the second step in the conserved late stage of biotin biosynthesis, converting 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). uniprot.orgdovepress.comresearchgate.netnih.govacs.org BioA is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, and its activity is essential for the production of DAPA, a crucial intermediate in the pathway leading to biotin. researchgate.netnih.govnih.govportlandpress.comresearchgate.netnih.govscispace.comacs.orgdovepress.comnih.govnih.govresearchgate.netnih.govacs.orgpdbj.org Studies have shown that this compound is a potent inhibitor of BioA from various organisms, including Escherichia coli and Mycobacterium tuberculosis. nih.govportlandpress.comdovepress.comresearchgate.net The inhibition is stereoselective, with the cis isomer of this compound being a much more potent inhibitor than the trans isomer. researchgate.netnih.govresearchgate.netpdbj.org

The biotin biosynthesis pathway is considered an essential metabolic target in several important human pathogens, particularly Mycobacterium tuberculosis. asm.orgnih.govpnas.orgnih.govbiorxiv.orgscispace.comnih.govnih.govcambridge.org Unlike mammals, which must acquire biotin from their diet, M. tuberculosis relies solely on de novo biotin synthesis for survival and pathogenesis. asm.orgpnas.orgnih.govillinois.edubiorxiv.org Biotin is intimately involved in lipid synthesis, producing key components of the mycobacterial cell membrane that are critical for bacterial survival and defense. asm.org Targeting enzymes in this pathway, such as BioA, can effectively inhibit bacterial growth and virulence. asm.orgpnas.orgnih.govillinois.edubiorxiv.orgnih.gov Genetic studies have validated BioA as an essential enzyme for the persistence of M. tuberculosis during chronic infections. researchgate.netnih.gov The indispensability of biotin for crucial processes and the absence of this pathway in humans make the enzymes of biotin biosynthesis attractive targets for novel antimicrobial drugs. asm.orgpnas.orgnih.govillinois.edubiorxiv.org

Specific Targeting of 7,8-Diaminopelargonic Acid Aminotransferase (BioA/DAPAS)

Enzymatic Interaction and Catalytic Inhibition

This compound's interaction with BioA leads to a specific and irreversible inhibition of the enzyme's catalytic activity. This process involves the formation of a covalent adduct with the PLP cofactor, a characteristic of mechanism-based inhibitors. nih.govnih.govresearchgate.netresearchgate.netuniprot.orgscispace.comacs.orgnih.govacs.orgnih.govresearchgate.net

This compound acts as a mechanism-based inhibitor of BioA. nih.govnih.govresearchgate.netresearchgate.netuniprot.orgscispace.comacs.orgnih.govacs.orgnih.govresearchgate.net This type of inhibition involves the enzyme's catalytic mechanism to convert the inhibitor into a reactive species that then inactivates the enzyme, often irreversibly. nih.govnih.govresearchgate.netresearchgate.netuniprot.orgscispace.comacs.orgnih.govacs.orgnih.govresearchgate.net In the case of this compound, the inactivation of BioA is time- and concentration-dependent and can be protected by the presence of the enzyme's substrate, KAPA, which is consistent with a mechanism-based inhibition profile. scispace.com

A key step in the mechanism-based inactivation of BioA by this compound is the formation of a covalent adduct with the pyridoxal 5'-phosphate (PLP) cofactor. nih.govnih.govresearchgate.netuniprot.orgscispace.compdbj.orgnih.govresearchgate.net PLP is a crucial cofactor for BioA's transamination activity. researchgate.netnih.govnih.govportlandpress.comresearchgate.netnih.govscispace.comacs.orgdovepress.comnih.govnih.govresearchgate.netnih.govacs.orgpdbj.orgbiorxiv.org The crystal structure of BioA in complex with this compound has revealed that the internal aldimine linkage between PLP and a lysine (B10760008) residue in the active site (Lys-274 in E. coli BioA) is broken. researchgate.netnih.govpdbj.org Instead, a covalent bond is formed between the 4-amino nitrogen of this compound and the C4' carbon atom of PLP. nih.govpdbj.org This covalent modification of the PLP cofactor is central to the irreversible inactivation of the enzyme. nih.govnih.govresearchgate.netuniprot.orgscispace.compdbj.orgnih.govresearchgate.net

Upon formation of the covalent adduct between this compound and the PLP cofactor within the active site of BioA, the cyclohexadiene ring of this compound undergoes aromatization. nih.govuniprot.orgpdbj.orgnih.govresearchgate.net Electron density maps from crystal structures of the BioA-PLP-amiclenomycin complex support that this aromatization has occurred. nih.govpdbj.org This process is thought to be initiated by the abstraction of a proton from the C4 carbon atom of the cyclohexadiene ring, possibly facilitated by a nearby residue like Lys-274, leading to a tautomer Schiff base and subsequent removal of a second allylic hydrogen. nih.govpdbj.orgresearchgate.net The aromatization of the ring contributes to the stability of the covalent adduct, effectively trapping the PLP cofactor and rendering the enzyme inactive. nih.govnih.govresearchgate.netuniprot.orgscispace.compdbj.orgnih.govresearchgate.net While this aromatization is key to the inactivation mechanism, this compound itself suffers from poor chemical stability due to spontaneous aromatization outside the enzyme context. nih.govnih.govresearchgate.netscispace.comdovepress.comnih.gov

Stereoselectivity of Enzyme Inactivation by this compound Isomers

Inactivation of BioA by this compound is a stereoselective process nih.govresearchgate.netresearchgate.net. Studies have shown that the cis isomer of this compound is a potent inhibitor, while the trans isomer is significantly less reactive nih.govresearchgate.netresearchgate.netasm.org. Modeling studies suggest that steric hindrance at the active site is responsible for the weaker inhibitory potency of the trans isomer nih.gov. The cis configuration, but not the amino acid moiety, has been found to be essential for inhibitory activity researchgate.netasm.org.

Kinetic Parameters of Enzyme Inhibition (e.g., KI, kinact)

This compound exhibits kinetic parameters characteristic of kcat inhibitors researchgate.netresearchgate.net. For the inactivation of Escherichia coli DAPA AT by this compound, reported kinetic parameters include a KI value of 2 μM and a kinact value of 0.4 min-1 researchgate.netresearchgate.netdntb.gov.ua.

| Parameter | Value | Enzyme Source | Citation |

|---|---|---|---|

| KI | 2 μM | E. coli DAPA AT | researchgate.netresearchgate.netdntb.gov.ua |

| kinact | 0.4 min-1 | E. coli DAPA AT | researchgate.netresearchgate.netdntb.gov.ua |

Structural Basis of Enzyme-Inhibitor Complexation (X-ray Crystallography)

X-ray crystal structures of BioA in complex with this compound have provided insights into the structural basis of inhibition nih.govrcsb.org. The crystal structure at 1.8 Å resolution reveals that the internal aldimine linkage between the PLP cofactor and the catalytic residue Lys-274 is broken nih.govrcsb.org. Instead, a covalent bond is formed between the 4-amino nitrogen of this compound and the C4' carbon atom of PLP nih.govrcsb.org. The electron density indicates that aromatization of the cyclohexadiene ring of this compound occurs upon formation of this covalent adduct nih.govresearchgate.netrcsb.org. This aromatization process is a key step in the inactivation mechanism nih.govdovepress.comresearchgate.netresearchgate.net.

Interactions within the Active Site (e.g., Lys-274, Arg-391)

Within the active site of BioA, this compound interacts with key residues. The crystal structure shows the breaking of the internal aldimine linkage to Lys-274, a catalytic residue that is covalently linked to the PLP cofactor in the native enzyme nih.govrcsb.org. This compound forms a new covalent bond with the C4' carbon of PLP nih.govrcsb.org. The carboxyl tail of the this compound moiety forms a salt bridge with the conserved residue Arg-391 located in the substrate-binding site nih.govrcsb.org. Lys-274 is also positioned to potentially mediate a 1,3-prototropic shift involved in the aromatization process nih.govscispace.com.

Comparative Enzymology and Selectivity

This compound exhibits selective inhibitory activity, primarily targeting BioA in certain microbial species.

Inhibition Profile Across Different Microbial Species (e.g., Mycobacterium tuberculosis, E. coli, Brevibacterium divaricatum, Bacillus sphaericus)

This compound has demonstrated inhibitory activity against BioA from various microorganisms. It is a potent inhibitor of mycobacterial BioA and exhibits selective antitubercular activity among a range of bacterial strains researchgate.netnih.govdovepress.com. This compound was also found to be a strong inhibitor of KAPA-DAPA aminotransferase in Brevibacterium divaricatum researchgate.netresearchgate.netnih.gov. Inhibition of the enzyme from Brevibacterium divaricatum by this compound was suggested to be of a noncompetitive type with respect to the amino donor S-adenosyl-L-methionine (SAM) but competitive with respect to KAPA nih.govtandfonline.com. The activity of the enzyme from Brevibacterium divaricatum was reduced after preincubation with this compound but could be restored by dialysis researchgate.netnih.gov. This compound also inhibits BioA from E. coli nih.govrcsb.orgresearchgate.net.

Specificity Against BioA Compared to Other PLP-Dependent Enzymes

This compound's mechanism-based inhibition through aromatization is relatively specific to BioA, a PLP-dependent enzyme nih.govresearchgate.net. While many PLP-dependent enzymes exist, the specific structural features of BioA's active site and the unique chemistry of this compound lead to this selective inactivation pathway researchgate.netscispace.com. Studies evaluating potential biochemical selectivity have shown that this compound or its analogues have significantly lower activity against other commercially available mammalian PLP-dependent enzymes, such as alanine (B10760859) aminotransaminase and aspartate aminotransferase, compared to BioA nih.govnih.gov.

Preclinical Biological Activities and Antimetabolite Studies

Antimetabolite Function and "Illicit Transport" Concept

Synergistic Effects with Other Biotin (B1667282) Pathway Inhibitors (e.g., Actithiazic Acid)

Amiclenomycin (AM) is recognized as an antibiotic that specifically inhibits the growth of microorganisms, particularly mycobacteria, by interfering with biotin biosynthesis. Its mechanism of action involves the inhibition of KAPA-DAPA transamination, a crucial step in this pathway where 7-keto-8-aminopelargonic acid (KAPA) is converted to 7,8-diaminopelargonic acid (DAPA) by the enzyme diaminopelargonic acid synthase (BioA). nih.govnih.govresearchgate.net This inhibition is stereoselective, with the cis isomer of this compound being a potent inhibitor. nih.gov this compound acts as a mechanism-based inhibitor, forming a covalent adduct with the pyridoxal-5′-phosphate (PLP) cofactor of BioA, leading to irreversible inactivation of the enzyme. researchgate.netscispace.comnih.gov

Actithiazic acid is another known antimetabolite of biotin that also targets the biotin biosynthetic pathway. asm.orgkyoto-u.ac.jp Unlike this compound, actithiazic acid inhibits a later step in the pathway: the conversion of dethiobiotin (B101835) (DTB) to biotin. nih.govasm.orgkyoto-u.ac.jp This reaction is catalyzed by biotin synthase. asm.organnualreviews.org Studies have shown that actithiazic acid competitively inhibits this conversion. nottingham.ac.uk

The distinct targets of this compound and actithiazic acid within the same essential biotin biosynthetic pathway provide a basis for potential synergistic activity. This compound blocks an early step (KAPA to DAPA), leading to the accumulation of KAPA and a decrease in DTB formation. nih.gov Actithiazic acid, on the other hand, inhibits the final step (DTB to biotin). nih.govasm.org

Research has indicated that the synergistic antibiotic activity observed between this compound and actithiazic acid can be explained by their respective inhibitory actions on these sequential rate-limiting steps in biotin synthesis. nih.gov By inhibiting different points in the pathway, the combined effect of this compound and actithiazic acid can lead to a more profound disruption of biotin production than either compound alone. This dual-blockade strategy effectively starves the microorganism of essential biotin, which is required as a cofactor for several critical metabolic enzymes, including those involved in fatty acid synthesis. annualreviews.orgasm.orgmcmaster.ca

The importance of targeting the biotin biosynthesis pathway, particularly in pathogens like Mycobacterium tuberculosis, has been highlighted due to its essential role in their survival and virulence, and the absence of this pathway in mammals. mcmaster.caresearchgate.netbiorxiv.org The synergistic potential of inhibitors like this compound and actithiazic acid underscores the therapeutic strategy of combining agents that target different enzymes within the same vital metabolic route.

| Compound | Target Enzyme in Biotin Biosynthesis | Step Inhibited |

| This compound | Diaminopelargonic acid synthase (BioA) | KAPA to DAPA transamination |

| Actithiazic Acid | Biotin Synthase | Dethiobiotin (DTB) to Biotin conversion |

Derivatives and Analogues of Amiclenomycin: Synthesis and Structure Activity Relationships Sar

Design and Synthesis of Amiclenomycin Analogues

The design and synthesis of this compound analogues focus on altering the molecule's structure to improve its pharmacological profile while retaining or enhancing its inhibitory activity against BioA.

Strategies for Modifying the this compound Core for Improved Properties

Strategies for modifying the this compound core often center on addressing the chemical instability of the 1,4-cyclohexadiene (B1204751) warhead. This instability is attributed to the significant aromatic stabilization energy gained upon aromatization. nih.govscispace.com One approach involves replacing the cyclohexadiene ring with more stable isosteres, such as a 3,6-dihydropyrid-2-one heterocycle. nih.govscispace.com This modification is predicted to lower the aromatic stabilization energy, thereby increasing chemical stability. nih.gov

Another strategy involves the development of inhibitors containing an allylic amine as the chemical warhead, designed to operate via a complementary Michael addition pathway upon enzymatic oxidation. acs.org This approach aims to improve stability compared to the cyclohexadiene warhead while maintaining mechanism-based inhibition. acs.org

Synthetic routes to this compound and its analogues have been developed. The total synthesis of natural this compound, confirmed to be the cis isomer, has been achieved through unequivocal routes. researchgate.netnih.gov This involves constructing the substituted cyclohexadienyl rings, for instance, via cycloaddition reactions. nih.gov The synthesis of analogues often employs unified strategies for constructing the desired heterocycles, sometimes featuring reactions like α-amino ynone generation followed by cyclization. nih.govacs.org Challenges in synthesis, such as competitive cyclization pathways and elimination reactions, have been addressed through the use of protecting groups. nih.govacs.org

Synthesis and Characterization of Amino Acid and Peptide Conjugates (e.g., this compound-Peptides, Stravidins)

This compound exists not only as a free amino acid antibiotic but also as a component of peptide antibiotics, notably the stravidins. researchgate.netacs.org Stravidins are peptide antibiotics produced by Streptomyces species, and their antibacterial activity is attributed to the this compound monomer, which acts as the warhead inhibiting biotin (B1667282) biosynthesis. researchgate.netacs.org

Stravidins are characterized as peptides containing the 4-amino-2,5-cyclohexadienyl ring of this compound. researchgate.net Examples include dipeptides like L-MeIle-L-Acm (stravidin S3), L-Ile-L-Acm, and L-MeVal-L-Acm (stravidin S2), as well as tripeptides such as L-MeIle-L-Acm-L-Gln, L-Ile-L-Acm-L-Gln, and L-Val-L-Acm-L-Gln. researchgate.net Enzymatic cleavage, for instance with pronase P, can yield free L-amiclenomycin and L-Acm-L-Gln. researchgate.net

The biosynthesis of stravidins and the this compound monomer involves a unique pathway derived from chorismic acid. researchgate.netnih.gov Unlike typical aromatic amino acid biosynthesis, which involves aromatization, the stravidin pathway includes a distinctive nonaromatic decarboxylation step that preserves the cyclohexadiene functionality of the this compound core. acs.orgnih.gov

The synthesis of peptide conjugates in general can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and subsequent conjugation in solution or solid phase, or stepwise solid-phase assembly. beilstein-journals.orgmdpi.com While the provided context specifically details the natural occurrence of this compound in peptides like stravidins, synthetic strategies for creating this compound-peptide conjugates would likely employ similar established peptide coupling techniques.

Development of Non-Cyclohexadienyl Analogues and Isosteres

The chemical instability of the cyclohexadiene ring in this compound has prompted the development of non-cyclohexadienyl analogues and isosteres. nih.govacs.org As mentioned earlier, the replacement of the 1,4-cyclohexadiene warhead with a 3,6-dihydropyrid-2-one heterocycle represents a key strategy in developing more stable analogues. nih.govscispace.com

Other non-cyclohexadienyl analogues have been designed with an allylic amine as the chemical warhead, intended to undergo a Michael addition upon enzymatic activation. acs.org The synthesis of such acyclic and cyclic analogues has been reported, employing various synthetic operations like the alkyne-zipper reaction and Horner-Wadsworth-Emmons olefination. acs.orgmdpi.comnih.gov These efforts highlight the exploration of alternative chemical scaffolds to overcome the limitations of the native this compound structure while aiming to retain or improve BioA inhibitory activity.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies of this compound and its analogues have been crucial in understanding the structural features essential for their inhibitory potency against BioA.

Correlation Between Stereochemistry and Inhibitory Potency in Analogues

Stereochemistry plays a critical role in the inhibitory activity of this compound and its analogues. Studies have unequivocally shown that the cis configuration of the cyclohexadiene ring is essential for potent inhibitory activity against DAPA AT (BioA). researchgate.netnih.gov The trans isomer is significantly less reactive and causes steric hindrance at the enzyme's active site. researchgate.netnih.gov

The crystal structures of E. coli DAPAS (BioA) in complex with this compound have provided insights into this stereoselectivity. researchgate.netnih.gov The cis isomer is able to form a covalent bond with the PLP cofactor, leading to inactivation, while the trans isomer's orientation hinders this interaction. researchgate.netnih.gov

For synthetic analogues, maintaining the correct stereochemistry is paramount for retaining activity. Studies on simplified this compound analogues have also indicated the importance of stereochemistry for inhibitory activity. nih.govscispace.com For instance, an enantiomeric dihydropyrid-2-one inhibitor was found to be completely inactive, emphasizing the stereoselective nature of BioA inhibition. nih.govscispace.com

Identification of Essential Structural Features for BioA Inhibition

SAR studies have identified several essential structural features of this compound and its analogues required for effective BioA inhibition. The 4-amino-2,5-cyclohexadienyl ring, or a functional isostere, acts as the chemical warhead responsible for the mechanism-based inactivation of BioA via aromatization and covalent modification of the PLP cofactor. nih.govnih.govscispace.comacs.org

The cis configuration of this ring is critical for proper binding and reaction within the active site. researchgate.netnih.gov While the cyclohexadiene ring is essential, studies on this compound analogues have suggested that the amino acid moiety might not be as critical for inhibitory activity. researchgate.net However, the carboxyl tail of this compound has been shown to form a salt bridge with a conserved residue (Arg-391) in the substrate-binding site, suggesting its contribution to binding affinity. nih.gov

For non-cyclohexadienyl analogues, the presence of a warhead capable of undergoing a similar mechanism-based inactivation, such as an allylic amine or a dihydropyridone, is crucial. nih.govscispace.comacs.org The design of these analogues often focuses on structural features that facilitate the necessary chemical transformation within the enzyme's active site. nih.govacs.org

Research findings on the kinetic parameters of BioA inhibition by this compound and its analogues provide quantitative data on their potency. For example, this compound has been reported to inactivate E. coli DAPA AT with a KI of 2 μM and a kinact of 0.4 min-1. researchgate.net Simplified analogues like ACM-OH have shown potent inhibition and better whole-cell activity against Mtb compared to this compound itself, despite a potentially lower second-order rate constant for inactivation for some isosteres. nih.govscispace.com

Interactive Data Table: Kinetic Parameters of BioA Inhibition

| Inhibitor | kinact (min-1) | KI (μM) | kinact/KI (M-1 min-1) |

| This compound (ACM) | 0.35 ± 0.05 | 12 ± 2 | (2.9 ± 0.5) × 102 |

| Dihydropyridone 1 | 0.18 ± 0.01 | 520 ± 72 | (3.5 ± 0.5) × 102 |

| Enantiomer 2 | < 0.01 | > 2000 | < 5 |

Note: Data for Dihydropyridone 1 and Enantiomer 2 are from a study on a specific dihydropyridone analogue and its enantiomer as isosteres of the this compound warhead. scispace.com this compound data is from a different study on E. coli DAPA AT. researchgate.net

Further SAR studies, including fragment-based approaches and structure-based drug design, continue to identify new scaffolds and optimize existing inhibitors by exploring the dynamic nature of the BioA active site and identifying key interactions. scispace.comresearchgate.netcambridge.orgresearchgate.net

Impact of Amino Acid Moiety and Other Modifications on Biological Activity

Research into this compound analogues has revealed that the cis-configuration of the cyclohexadiene ring is essential for inhibitory activity, while the amino acid moiety appears less critical for the core inhibitory function against BioA. researchgate.netresearchgate.net However, modifications to the amino acid part or other structural elements can influence properties beyond direct enzyme inhibition, such as chemical stability and cellular uptake.

For instance, a simplified amino-alcohol analogue, ACM-OH, has been shown to possess better whole-cell activity against Mtb compared to this compound itself. nih.govresearchgate.net This suggests that while the amino acid moiety might not be the primary determinant for enzyme inactivation, its modification can impact the compound's ability to reach and affect the target within a cellular context.

Further modifications have involved replacing the 1,4-cyclohexadiene warhead with more stable heterocyclic systems, such as a 3,6-dihydropyrid-2-one moiety. nih.govnih.gov These analogues were rationally designed to maintain the mechanism-based inhibition via aromatization but with improved chemical stability. nih.govnih.gov Studies on these analogues, such as dihydro-2-pyridone 1, dihydro-4-pyranone 2, dihydro-4-pyridone 3, and dihydro-4-thiopyranone 13, have investigated their synthesis and inhibitory activity against BioA. nih.gov Dihydro-4-pyridone 3, for example, demonstrated substantially improved chemical stability and enzyme inhibition compared to earlier analogues. nih.govresearchgate.net

Peptide conjugates containing the this compound core, such as stravidins (e.g., L-MeIle-L-Acm, L-Ile-L-Acm, L-MeVal-L-Acm) and tripeptides (e.g., L-MeIle-L-Acm-L-Gln, L-Ile-L-Acm-L-Gln, L-Val-L-Acm-L-Gln), have also been isolated. nih.govnih.gov These peptide-amiclenomycin conjugates exhibit antimicrobial activity against Gram-negative bacteria, which can be reversed by biotin. nih.gov Their activity is attributed to the this compound warhead inhibiting DAPA-aminotransferase after the peptides are transported into cells via peptide permeases and subsequently decomposed by peptidases to release this compound. nih.gov This highlights how conjugating this compound to other moieties can facilitate cellular uptake, particularly in organisms where this compound alone is poorly transported. researchgate.netnih.gov

Data Table: this compound and Select Analogues/Peptides

| Compound Name | Description | Key Activity/Property Against BioA/Mtb |

| This compound (cis) | Natural product, cis isomer | Potent mechanism-based inhibitor (KI=2 µM, kinact=0.4 min-1 for E. coli BioA) researchgate.netresearchgate.netresearchgate.net |

| This compound (trans) | Synthetic trans isomer | Much less potent or inactive inhibitor researchgate.netnih.govresearchgate.netresearchgate.net |

| ACM-OH | Simplified amino-alcohol analogue | Better whole-cell activity against Mtb than this compound nih.govresearchgate.net |

| Dihydro-2-pyridone 1 | First-generation heterocyclic analogue | Semi-stable, mechanism-based inhibition via PLP labeling nih.govresearchgate.net |

| Dihydro-4-pyridone 3 | Second-generation heterocyclic analogue | Improved chemical stability and enzyme inhibition nih.govresearchgate.net |

| L-MeIle-L-Acm | Dipeptide containing this compound | Antimicrobial activity against Gram-negative bacteria (biotin reversible) nih.gov |

| L-MeVal-L-Acm | Dipeptide containing this compound | Antimicrobial activity against Gram-negative bacteria (biotin reversible) nih.gov |

Mechanistic Insights from Analogues

Studies involving this compound analogues have provided crucial mechanistic insights into the interaction of this compound with its target enzyme, BioA, and the determinants of its inhibitory activity. researchgate.netresearchgate.net These studies have focused on elucidating the molecular events leading to enzyme inactivation and informing the rational design of improved inhibitors. nih.govresearchgate.netmdpi.com

Elucidation of Molecular Determinants for Enzyme Binding and Inactivation

This compound's mechanism-based inhibition of BioA involves the formation of a covalent adduct with the PLP cofactor. researchgate.netnih.govscispace.comnih.gov The crystal structure of the E. coli BioA-amiclenomycin complex has been determined, providing detailed insights into the binding interactions. researchgate.netnih.govresearchgate.net The cis isomer of this compound binds to the active site, and the internal aldimine linkage between PLP and a catalytic lysine (B10760008) residue (Lys-274 in E. coli BioA) is broken. nih.gov Instead, a covalent bond forms between the 4-amino nitrogen of this compound and the C4' carbon atom of PLP. nih.gov This process is accompanied by the aromatization of the cyclohexadiene ring of this compound. nih.govresearchgate.net

The stereoselectivity of this compound's action, where the cis isomer is potent and the trans isomer is significantly less active, is attributed to steric hindrance at the active site caused by the trans configuration. nih.govresearchgate.netresearchgate.netresearchgate.net The carboxyl group of this compound forms a salt bridge with a conserved arginine residue (Arg-391) in the substrate-binding site, further anchoring the inhibitor within the active site. nih.govresearchgate.net

Kinetic studies with this compound and analogues have characterized the inactivation process. For E. coli DAPA AT, this compound exhibits kinetic parameters characteristic of kcat inhibitors, with a KI of 2 µM and a kinact of 0.4 min-1. researchgate.netresearchgate.netresearchgate.net The irreversibility of inactivation, despite the absence of a covalent bond to the protein itself, is due to the high affinity of the aromatic PLP-inhibitor adduct for the active site. researchgate.net

Analogues with the cis configuration, such as cis-1-amino-4-substituted-cyclohexa-2,5-dienes, have also been shown to efficiently inhibit BioA, reinforcing the importance of this stereochemistry. researchgate.net The aminocyclohexadiene moiety appears to be the key pharmacophore responsible for inhibition. researchgate.net

Rational Design for Enhanced Target Specificity and Chemical Stability

The mechanistic understanding gained from studying this compound and its interaction with BioA has guided the rational design of new inhibitors with improved properties. nih.govresearchgate.netmdpi.com A key limitation of this compound is its inherent chemical instability due to spontaneous aromatization. scispace.comnih.govresearchgate.net Rational design efforts have focused on creating analogues that retain the mechanism-based inhibition but possess enhanced chemical stability. nih.govnih.gov

Replacing the 1,4-cyclohexadiene ring with heterocyclic isosteres, such as the 3,6-dihydropyrid-2-one moiety, was a strategy employed to improve stability by reducing the aromatic stabilization energy of the corresponding aromatized product. nih.govnih.gov These designed analogues, like dihydro-4-pyridone 3, have shown improved chemical stability and enzyme inhibition, validating the rational design approach based on understanding the inactivation mechanism and the factors contributing to this compound's instability. nih.govresearchgate.net

The goal of rational design extends to enhancing target specificity. By understanding the specific interactions between this compound (or its active adduct) and the BioA active site, researchers can design analogues that bind more selectively to bacterial BioA compared to potential off-targets in host cells. While this compound shows selective antitubercular activity, further optimization through rational design based on detailed structural and mechanistic data can potentially lead to compounds with even greater specificity and reduced potential for off-target effects. scispace.comresearchgate.net

| Kinetic Parameter | Value (E. coli DAPA AT) | Reference |

| KI | 2 µM | researchgate.netresearchgate.netresearchgate.net |

| kinact | 0.4 min-1 | researchgate.netresearchgate.netresearchgate.net |

Advanced Research Methodologies and Future Directions in Amiclenomycin Research

Omics Technologies in Natural Product Discovery

Omics technologies, such as metabolomics and genomics, are powerful tools for the discovery of natural products and the elucidation of their biosynthetic pathways. researchgate.netnih.gov This integrated approach, sometimes referred to as metabologenomics, is particularly promising for identifying novel compounds and understanding how they are produced in microorganisms. researchgate.netnih.govresearchgate.net

Metabolomics and Genomics for Biosynthetic Pathway Elucidation and Analogue Discovery

Metabolomics, the study of the complete set of metabolites in a biological system, combined with genomics, the analysis of an organism's genetic information, provides a comprehensive view of natural product biosynthesis. researchgate.netnih.gov By correlating metabolic profiles with genomic data, researchers can link specific metabolites, like amiclenomycin, to their corresponding biosynthetic gene clusters (BGCs). researchgate.netnih.govresearchgate.net This integrated approach facilitates the elucidation of the enzymatic steps involved in this compound production. nih.govresearchgate.net

For instance, studies utilizing a "metabologenomics" platform have provided insights into the biosynthetic machinery for stravidins, which contain an this compound monomer. nih.govresearchgate.net Analysis of the newly identified BGC indicated that the this compound warhead is derived from chorismic acid, with initial steps similar to those in p-amino phenylalanine biosynthesis. nih.govresearchgate.net This approach has also led to the discovery of new stravidin analogues by identifying metabolites that correlate with specific BGCs. nih.govresearchgate.net

Furthermore, integrating genomics and metabolomics can aid in the discovery of novel analogues of known molecules by targeting relatives of known compounds based on similar fragmentation patterns in mass spectrometry (MS/MS). nih.gov

Exploration of "Biosynthetic Dark Matter" for Novel this compound-like Compounds

A significant portion of the biosynthetic potential of microbes remains untapped, residing in what is often referred to as "biosynthetic dark matter." nih.govelifesciences.orgnih.gov This includes the genetic capacity of uncultured microorganisms and the silent biosynthetic gene clusters within culturable strains that are not expressed under standard laboratory conditions. nih.govelifesciences.orgnih.gov

Exploring this "biosynthetic dark matter" using advanced omics techniques can lead to the discovery of novel this compound-like compounds. Metagenomic and metabolomic approaches can characterize BGCs and chemical signatures directly from environmental samples, providing access to a much larger pool of potential natural products. researchgate.net By identifying BGCs similar to those involved in this compound biosynthesis, researchers can prioritize the search for structurally related molecules with potentially improved properties. nih.gov This exploration is crucial for uncovering new chemical scaffolds beyond minor variations of known compounds. nih.gov

Computational Approaches in Inhibitor Design

Computational approaches play a vital role in the design and discovery of new inhibitors targeting BioA, the enzyme inhibited by this compound. These methods allow for the prediction of molecular interactions, screening of large compound libraries, and optimization of lead compounds before extensive experimental work. frontiersin.orgnih.gov

Structure-Based Drug Design Against BioA

Structure-based drug design (SBDD) leverages the three-dimensional structure of the target protein, BioA, to design inhibitors that bind with high affinity and specificity. researchgate.netnih.gov The crystal structure of BioA complexed with inhibitors, including this compound, provides crucial information about the active site and binding interactions. nih.govnih.gov

This compound inhibits BioA by forming a covalent adduct with the PLP cofactor in the active site. researchgate.netnih.govresearchgate.net The crystal structure has revealed details of this interaction, including the covalent bond formed and the salt link to a conserved residue in the substrate-binding site. nih.gov This structural information is invaluable for designing new inhibitors that can effectively target the BioA active site. researchgate.netnih.gov SBDD approaches, often enabled by co-crystallization of inhibitors with BioA, allow for the exploration of structure-activity relationships (SAR) and the design of analogues with improved properties, such as enhanced stability compared to this compound. researchgate.net

Virtual Screening and Molecular Docking Studies for New Lead Identification

Virtual screening (VS) and molecular docking are computational techniques used to identify potential lead compounds from large databases of small molecules. nih.govfortunejournals.comnih.gov Molecular docking predicts the binding orientation and affinity of a ligand to a protein target, such as BioA. fortunejournals.commdpi.com

Structure-based virtual screening has been employed to identify new chemical entities that can inhibit Mtb BioA. dovepress.comnih.gov By screening libraries of compounds against the active site of BioA, researchers can identify molecules with favorable binding energies compared to known inhibitors like this compound. researchgate.netresearchgate.net These studies have successfully identified potential lead molecules that inhibit BioA enzymatic activity and the growth of Mtb. dovepress.comresearchgate.net Virtual screening, sometimes combined with molecular dynamics simulations to account for protein and ligand flexibility, helps prioritize compounds for experimental validation. fortunejournals.comresearchgate.net

Applications of Machine Learning for Bioactivity Prediction and Molecular Design

Machine learning (ML) is increasingly being applied in drug discovery for tasks such as bioactivity prediction and molecular design. researchgate.netgithub.comacs.orgnih.gov ML models can learn from existing biological and chemical data to predict the activity of new compounds or design molecules with desired properties. github.comacs.orgnih.govyoutube.com

In the context of this compound research and BioA inhibition, ML can be used to build models that predict the bioactivity (e.g., IC50 values) of potential inhibitors based on their molecular descriptors. github.com These models can then be used to virtually screen large libraries of compounds more efficiently than traditional docking methods alone. researchgate.netnih.gov ML algorithms can also be applied to de novo molecular design, generating novel chemical structures predicted to have high affinity for BioA or improved stability compared to this compound. mdpi.com The integration of ML with other computational and experimental approaches is expected to accelerate the discovery and optimization of new BioA inhibitors. acs.org

Target Validation and Research Applications

The enzyme BioA plays a crucial role in the synthesis of biotin (B1667282), a vital cofactor for Mtb's survival and metabolism, particularly in fatty acid synthesis and gluconeogenesis. mdpi.complos.orgresearchgate.net The absence of this pathway in humans makes BioA an attractive and validated target for antitubercular drug development. mdpi.complos.orgdovepress.com

BioA as a Validated Antituberculosis Drug Target

BioA catalyzes the second step in the biotin biosynthesis pathway, converting 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). nih.govacs.org This pathway is essential for Mtb, and genetic studies, including the use of conditional knockdown mutants of bioA, have confirmed the indispensability of BioA for Mtb growth and survival both in vitro and during infection in mouse models. plos.orgresearchgate.netfrontiersin.org this compound acts as a mechanism-based inhibitor of BioA, irreversibly modifying the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor through an aromatization mechanism. dovepress.comnih.govnih.govnih.govresearchgate.net The selective activity of this compound against Mycobacteria species, but not other bacteria or fungi that can scavenge exogenous biotin, further supports BioA as a specific antitubercular target. researchgate.net While this compound is a potent inhibitor, its poor chemical stability and high polarity have limited its development as a drug candidate. nih.govresearchgate.netfrontiersin.org However, the validation of BioA as a drug target through this compound's activity has spurred the search for new BioA inhibitors with improved properties. dovepress.comresearchgate.netfrontiersin.org

Strategies for Overcoming Chemical Stability Challenges of this compound

A significant challenge in developing this compound as a therapeutic agent is its inherent chemical instability, which leads to spontaneous aromatization to an inactive aniline (B41778) derivative. nih.govnih.govfrontiersin.org This poor stability contributes to its limited efficacy in vivo, as observed in mouse models of infection. plos.orgfrontiersin.org To address this, research efforts have focused on designing and synthesizing analogues of this compound with improved chemical stability while retaining or enhancing BioA inhibitory activity. nih.govnih.govnih.govresearchgate.net

One strategy involves modifying the cis-1,4-cyclohexadiene ring, which is the chemical warhead responsible for the aromatization mechanism. nih.govnih.gov Researchers have explored replacing this moiety with more stable structures, such as acyclic and cyclic warheads containing allylic amines. nih.gov These modified inhibitors are designed to inactivate BioA via a complementary Michael addition mechanism upon enzymatic oxidation. nih.gov For instance, the synthesis of analogues like M-1, M-2, M-3, and M-4, featuring different olefin positions and ring structures, has been reported, with evaluation of their biochemical activity. nih.govacs.orgnih.govresearchgate.net The synthesis of these analogues has employed various chemical reactions, including the alkyne zipper reaction and the Horner-Wadsworth-Emmons olefination. nih.govacs.orgnih.govresearchgate.netmdpi.com

Another approach has been the introduction of a heteroatom into the 1,4-cyclohexadiene (B1204751) ring scaffold to decrease the aromatic stabilization energy and thereby improve chemical stability. nih.gov This led to the design of inhibitors based on a simplified this compound structure (ACM-OH) containing a 3,6-dihydropyridone heterocycle. nih.gov These efforts aim to develop compounds that maintain the mechanism-based inhibition of BioA but possess greater stability than the parent this compound. nih.gov

Development of Target-Specific Screening Methodologies for Antimetabolites

The validation of BioA as a drug target has facilitated the development of target-specific screening methodologies to identify new inhibitors. Traditional whole-cell screening methods for antitubercular agents often face challenges in elucidating the mechanism of action of active compounds. frontiersin.orgresearchgate.net Target-based screening, on the other hand, aims to identify compounds that specifically inhibit a known target like BioA.

One strategy involves the use of Mtb strains engineered to under-express specific molecular targets, known as hypomorphs. frontiersin.orgfrontiersin.org Screening compound libraries against BioA hypomorphs can identify compounds that exhibit enhanced activity in these sensitized strains, confirming that their mechanism of action is indeed through BioA inhibition. frontiersin.orgfrontiersin.org This approach has been successfully applied to analyze hits from large compound libraries screened for BioA inhibitors, revealing compounds that are on-target in Mtb. frontiersin.orgfrontiersin.org

Another methodology involves exploiting the sensitivity of nutrient transporter deletion strains in other bacterial species, such as E. coli, to identify antimetabolites. acs.org By using E. coli strains with deletions in biotin transporters, researchers have demonstrated improved sensitivity for detecting biotin antimetabolites like this compound in natural product extracts. acs.org This approach can help circumvent limitations associated with nutrient resupplementation in screening and enhance the discovery of natural product antimetabolites targeting essential pathways. acs.org

Furthermore, computational approaches, such as virtual screening and molecular docking, are employed to identify potential BioA inhibitors from large databases based on pharmacophore models derived from the BioA active site. mdpi.comdovepress.comresearchgate.net High-scoring compounds are then evaluated in silico for desirable pharmacokinetic properties before experimental validation. mdpi.comdovepress.comresearchgate.netresearchgate.net These target-specific screening methodologies, combined with structural and biochemical characterization, are crucial for discovering novel chemical scaffolds that can serve as leads for developing potent and stable BioA inhibitors as new antitubercular drugs. mdpi.comdovepress.comresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Amiclenomycin and verifying its purity?

- Methodology : Follow protocols for small-molecule synthesis, including detailed characterization via nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Purity thresholds (>95%) should align with pharmacological standards. Report synthesis yields, solvent systems, and purification steps to ensure reproducibility. For novel derivatives, provide spectral data and crystallographic validation if available .

- Data Presentation : Tabulate synthesis parameters (e.g., temperature, reaction time, catalysts) and purity metrics. Include raw spectral data in supplementary materials .

Q. How should researchers design in vitro assays to assess this compound's antimicrobial activity?

- Methodology : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., known antibiotics) and negative controls (solvent-only). Account for bacterial strain variability by testing against Gram-positive and Gram-negative reference strains. Replicate experiments ≥3 times to ensure statistical validity .

- Data Contradictions : If MIC values vary across studies, compare experimental conditions (e.g., inoculum size, growth media) and strain-specific resistance mechanisms .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound's efficacy data between in vitro and in vivo models?

- Methodology :

Pharmacokinetic Analysis : Measure bioavailability, plasma half-life, and tissue penetration in animal models. Compare these metrics to in vitro effective concentrations .

Metabolite Screening : Identify active/inactive metabolites via LC-MS and test their antimicrobial activity.

Host-Pathogen Interactions : Evaluate immune modulation effects (e.g., cytokine profiling) that may enhance or mask direct antimicrobial activity .

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

Q. How can computational modeling optimize this compound's structure-activity relationship (SAR) for enhanced target binding?

- Methodology :

Molecular Docking : Use tools like AutoDock Vina to predict binding affinities with bacterial targets (e.g., dihydrofolate reductase). Validate predictions with mutagenesis studies .

QSAR Modeling : Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors. Cross-validate predictions with synthetic analogs .

- Data Presentation : Tabulate docking scores, binding poses, and experimental IC50 values. Highlight discrepancies between in silico and empirical data .

Q. What cross-disciplinary approaches validate this compound's mechanism of action in resistant bacterial strains?

- Methodology :

Transcriptomics : Perform RNA sequencing to identify gene expression changes in treated vs. untreated resistant strains.

Chemical Proteomics : Use activity-based protein profiling to map target engagement.

Cryo-EM : Resolve ligand-target complexes to confirm binding modes .

- Ethical Considerations : Adhere to institutional biosafety protocols when handling drug-resistant pathogens .

Data Analysis and Reproducibility

Q. How should researchers address variability in this compound's cytotoxicity profiles across cell lines?

- Methodology :

Dose-Response Curves : Calculate CC50 values in normal vs. cancerous cell lines (e.g., HEK293 vs. HepG2).

Mechanistic Studies : Assess mitochondrial membrane potential and caspase activation to differentiate apoptosis from necrosis .

- Reporting Standards : Use CONSORT guidelines for preclinical studies. Disclose cell line authentication and culture conditions .

Q. What statistical methods are appropriate for analyzing synergistic effects between this compound and adjunct therapies?

- Methodology : Apply the Chou-Talalay combination index (CI) model. Classify interactions as synergistic (CI <1), additive (CI=1), or antagonistic (CI >1). Validate with isobolograms and replicate in ≥2 independent assays .

Literature and Ethical Compliance

Q. How can systematic reviews improve the interpretation of fragmented data on this compound's clinical potential?

- Methodology : Conduct a PRISMA-guided review to aggregate preclinical data. Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure research questions. Assess bias via SYRCLE’s risk-of-bias tool for animal studies .

- Data Gaps : Highlight understudied areas (e.g., long-term toxicity) for future funding proposals .

Q. What ethical approvals are required for this compound research involving animal or human subjects?

- Guidelines : Submit protocols to institutional review boards (IRBs) or animal ethics committees. For human trials, include informed consent forms detailing risks/benefits and data anonymization procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.